Amino(imino)methanesulfonic acid
Overview
Description
Amino(imino)methanesulfonic acid, also known as Aminoiminomethanesulfonic acid, is a chemical compound with the molecular formula CH4N2O3S . It has a molecular weight of 124.12 . It is used for various research applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH4N2O3S . More detailed structural characteristics and thermodynamics of the molecule are not available in the retrieved resources.Physical and Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm3 and a molar refractivity of 21.6±0.5 cm3 . Other physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Enzymatic Reactions and Toxicity Studies : Methionine sulfoximine, related to Amino(imino)methanesulfonic acid, is studied for its enzymatic reactions and potential toxicity. It undergoes conversion to different acids and can be involved in reactions leading to the formation of new amino acids, which might contribute to its toxicity (Cooper, Stephani, & Meister, 1976).
Microbial Metabolism : Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur. It's used by certain bacteria as a sulfur source and others as a carbon and energy substrate, impacting environmental sulfur cycles (Kelly & Murrell, 1999).
Protein Analysis : A method using methanesulfonic acid for amino acid analysis in proteins offers precise composition determination. This method allows for the direct application of neutralized hydrolysate to an ion exchange column (Simpson, Neuberger, & Liu, 1976).
Electrochemical Properties in Batteries : The effects of methanesulfonic acid and this compound on the thermal stability and electrochemical performance of batteries are significant. They improve the stability of electrolytes and enhance electrochemical activity (He et al., 2013).
Environmental Analysis : Methanesulfonic acid is used for extracting methyl mercury from biological tissues, facilitating monitoring of MeHg levels in various samples (D'ulivo, Yang, Feng, & Mester, 2013).
Electrochemical Electrolyte in Industrial Processes : Methanesulfonic acid's aqueous solutions are ideal for many electrochemical processes due to their solubility, conductivity, and low toxicity. This makes it favorable in processes involving metals like tin and lead (Gernon, Wu, Buszta, & Janney, 1999).
Chemical Synthesis : Methanesulfonic acid is a catalyst in the synthesis of various compounds, including benzoxazoles from carboxylic acids, demonstrating compatibility with a range of substituents (Kumar, Rudrawar, & Chakraborti, 2008).
Protein Hydrolysis : It's used for protein hydrolysis to evaluate selenium content in biological samples, showing more efficient liberation of Se-methionine compared to enzymatic hydrolysis (Wrobel, Kannamkumarath, Wrobel, & Caruso, 2003).
Safety and Hazards
Amino(imino)methanesulfonic acid can cause severe skin burns and eye damage . In case of exposure, immediate medical attention is required . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Relevant Papers The paper “Hydration of the methanesulfonate–ammonia/amine complex and its atmospheric implications” discusses the roles of methanesulfonate in aerosol nucleation with binding NH3/amines and H2O . Another paper, “Simplified protein hydrolysis with methanesulphonic acid at elevated temperature for the complete amino acid analysis of proteins”, introduces the use of 4 M methanesulphonic acid for protein hydrolysis .
Properties
IUPAC Name |
amino(imino)methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRFYAPABFRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152115 | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-90-3 | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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